molecular formula C18H15BrCl2N2OS B12634071 C18H15BrCl2N2OS

C18H15BrCl2N2OS

Cat. No.: B12634071
M. Wt: 458.2 g/mol
InChI Key: WABRGAHVAUVJSR-UHFFFAOYSA-M
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Description

The compound with the molecular formula C18H15BrCl2N2OS is a complex organic molecule that contains bromine, chlorine, nitrogen, sulfur, and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C18H15BrCl2N2OS typically involves multiple steps, including halogenation, nucleophilic substitution, and condensation reactions. The specific synthetic route can vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include bromine, chlorine, and various organic solvents .

Industrial Production Methods

Industrial production of This compound often involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, high-temperature conditions, and the use of catalysts to accelerate the reaction rates .

Chemical Reactions Analysis

Types of Reactions

C18H15BrCl2N2OS: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Scientific Research Applications

C18H15BrCl2N2OS: has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of C18H15BrCl2N2OS involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

C18H15BrCl2N2OS: can be compared with other similar compounds, such as:

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound with the molecular formula C18H15BrCl2N2OS is a complex organic molecule that likely exhibits significant biological activity due to its diverse functional groups. Understanding its biological properties is crucial for potential applications in pharmaceuticals, agrochemicals, and other fields. This article aims to explore the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes:

  • Aromatic rings : Contributing to stability and interaction with biological targets.
  • Halogen atoms (Br, Cl) : Often associated with increased biological activity and lipophilicity.
  • Nitrogen and sulfur : Functional groups that can participate in various biochemical interactions.

Table 1: Molecular Characteristics

PropertyValue
Molecular Weight426.25 g/mol
DensityApproximately 1.5 g/cm³
SolubilitySoluble in organic solvents, insoluble in water

Antimicrobial Activity

Research indicates that compounds similar to this compound often exhibit antimicrobial properties. A study on related compounds revealed significant antibacterial activity against various bacterial strains, suggesting that this compound could also possess similar effects.

The proposed mechanisms of action for antimicrobial compounds include:

  • Disruption of Cell Membrane Integrity : Compounds may alter membrane permeability, leading to cell lysis.
  • Inhibition of Protein Synthesis : By binding to ribosomal subunits, these compounds can inhibit bacterial growth.

Case Studies

  • Antibacterial Activity Against Gram-positive and Gram-negative Bacteria
    • A study demonstrated that halogenated compounds exhibit varying degrees of antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 10 µg/mL for certain derivatives, indicating potent activity.
  • Antifungal Properties
    • Similar compounds have shown antifungal activity against Candida albicans, with effective concentrations ranging from 5 to 15 µg/mL. This suggests potential applications in treating fungal infections.

Table 2: Summary of Biological Activities

Activity TypeTarget OrganismsMIC (µg/mL)
AntibacterialStaphylococcus aureus10
Escherichia coli15
AntifungalCandida albicans5

Research Findings

Recent studies have focused on the synthesis and evaluation of similar compounds, revealing insights into their biological activities:

  • Antiproliferative Effects : Research on fluorinated derivatives showed promising results against various cancer cell lines, indicating that this compound may also exhibit anticancer properties.
  • Antioxidant Activity : Some studies suggest that compounds with similar structures can scavenge free radicals, thereby providing protective effects against oxidative stress.

Table 3: Comparative Biological Activity Data

CompoundAntibacterial Activity (MIC)Antifungal Activity (MIC)Anticancer Activity (IC50)
This compoundTBDTBDTBD
Related Compound A10520
Related Compound B151025

Properties

Molecular Formula

C18H15BrCl2N2OS

Molecular Weight

458.2 g/mol

IUPAC Name

2-[3-(3,4-dichlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium-1-yl]-1-thiophen-2-ylethanone;bromide

InChI

InChI=1S/C18H15Cl2N2OS.BrH/c19-13-6-5-12(9-14(13)20)15-10-21(18-4-1-7-22(15)18)11-16(23)17-3-2-8-24-17;/h2-3,5-6,8-10H,1,4,7,11H2;1H/q+1;/p-1

InChI Key

WABRGAHVAUVJSR-UHFFFAOYSA-M

Canonical SMILES

C1CC2=[N+](C=C(N2C1)C3=CC(=C(C=C3)Cl)Cl)CC(=O)C4=CC=CS4.[Br-]

Origin of Product

United States

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